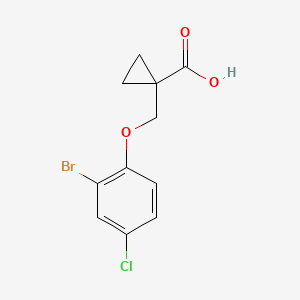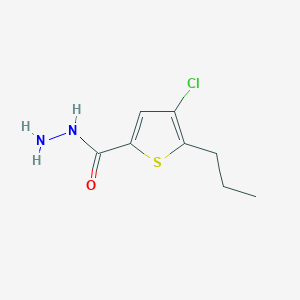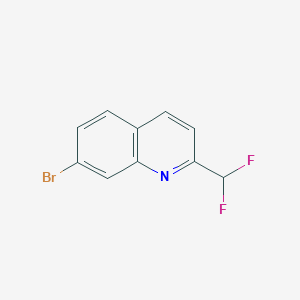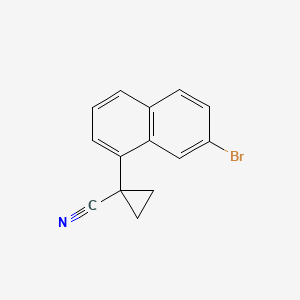![molecular formula C25H32N2O5 B12075700 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)
3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ifetroban is a potent and selective thromboxane receptor antagonist. It has been studied extensively for its potential therapeutic applications in various medical conditions, including cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and platelet-related disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ifetroban involves several key steps. One of the primary methods includes the preparation of the optically active 7-oxabicyclo[2.2.1]heptane lactol, which is then deprotonated using ethylmagnesium bromide. This intermediate is treated with an aryl Grignard reagent to form a crystalline diol. The final product is obtained through a series of purification steps .
Industrial Production Methods
Industrial production of Ifetroban typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .
化学反応の分析
Types of Reactions
Ifetroban undergoes various chemical reactions, including:
Oxidation: Ifetroban can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in Ifetroban.
Substitution: Substitution reactions are used to introduce different substituents into the Ifetroban molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Ifetroban has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thromboxane receptor antagonism.
Biology: Investigated for its effects on platelet function and cardiovascular health.
Medicine: Explored for therapeutic applications in conditions such as cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and platelet-related disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Ifetroban exerts its effects by selectively antagonizing thromboxane receptors. Thromboxane is a substance produced by platelets that promotes blood clot formation and blood vessel constriction. By blocking thromboxane receptors, Ifetroban prevents these actions, thereby reducing the risk of thrombosis and other cardiovascular events. The molecular targets include thromboxane-prostanoid receptors on platelets and other cell types .
類似化合物との比較
Similar Compounds
Epoprostenol: Another thromboxane receptor antagonist used in the treatment of pulmonary arterial hypertension.
Iloprost: A prostacyclin analog with similar effects on thromboxane receptors.
Treprostinil: Used for its vasodilatory and antiplatelet effects.
Uniqueness of Ifetroban
Ifetroban is unique due to its high selectivity and potency as a thromboxane receptor antagonist. It has shown promising results in preclinical and clinical studies for various medical conditions, making it a valuable compound for therapeutic development .
特性
IUPAC Name |
3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRUNPUJIUXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)



![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)


![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
